Boric acid (H310BO3)
Overview
Description
Synthesis Analysis
- Boric acid plays a significant role in organic synthesis, especially in transformations like esterification, transesterification, and various multicomponent reactions. It has emerged as an efficient, mild, and inexpensive catalyst for forming biologically important organic compounds (Pal, 2018).
Molecular Structure Analysis
- Boronic acids, which include boric acid, are key building blocks in constructing complex molecular architectures. These acids can form macrocycles, cages, and polymers in one-pot reactions, showcasing their versatility in structural formation (Severin, 2009).
- Boric acid at physiological pH forms an uncharged molecule and behaves as a Lewis acid, forming complexes with various biomolecules. It's used in nutrition and pharmaceuticals due to its ability to form stable complexes with organic biomolecules (Zumreoglu-Karan & Kose, 2015).
Chemical Reactions and Properties
- Boric acid is known to catalyze a variety of chemical reactions, including esterification, amidation, and multicomponent reactions. Its role as a catalyst is notable for its selectivity and mild reaction conditions, often leading to high yields (Houston, Wilkinson, & Blanchfield, 2004).
Physical Properties Analysis
- A study on the nitridation process of boric acid to form boron oxynitride reveals insights into the structural changes and thermal behaviors of boric acid under specific conditions (Gouin et al., 1995).
Chemical Properties Analysis
- The reaction of boric acid with polysaccharides and other polyhydroxy compounds demonstrates its ability to form complexes through hydrogen bonding. These interactions highlight the chemical versatility and reactivity of boric acid (Deuel, Neukom, & Weber, 1948).
Scientific Research Applications
Food Safety : Boric acid is studied for its use as a non-permitted preservative in food preparations. A study by Salleh, Umar, and Morsin (2012) demonstrated the use of gold nanoparticles to detect boric acid in food, utilizing localized surface plasmon resonance (LSPR) sensing techniques (Salleh, Umar, & Morsin, 2012).
Catalysis in Chemical Synthesis : Zheng, Zhang, and Lu (2012) reported the use of boric acid as an efficient and inexpensive catalyst for the synthesis of n-butyl salicylate from salicylic acid and n-butanol, indicating its utility in esterification processes (Zheng, Zhang, & Lu, 2012).
Disease Vector Control : Studies by Bezerra da Silva et al. (2018) and Silva et al. (2016) highlighted the effectiveness of boric acid in traps/baits for managing mosquito species like Aedes aegypti and Aedes albopictus, which are vectors for diseases like malaria and dengue. These studies also focused on the structural, electronic, and vibrational properties of boric acid polymorphs (Bezerra da Silva et al., 2018) (Silva et al., 2016).
Medical Applications : Prutting and Cerveny (1998) discussed the use of boric acid in vaginal suppositories, highlighting its formulation and effectiveness in treating various conditions (Prutting & Cerveny, 1998).
Pharmaceutical and Nutritional Applications : Zumreoglu-Karan and Kose (2015) explored the physiological, therapeutic, and prebiotic significance of boric acid, focusing on its complexation with biomolecules and potential in nutritional and pharmaceutical applications (Zumreoglu-Karan & Kose, 2015).
Durability in Construction Materials : Jin et al. (2011) investigated the impact of boric acid on the durability of reinforced concrete, especially in environments like nuclear power plants where boric acid is used for cooling (Jin et al., 2011).
Radiation Shielding : Gwaily et al. (2002) examined the use of boric acid in natural rubber composites as shields for thermal neutron radiation, exploring its influence on the thermal and electrical properties of these composites (Gwaily et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trihydroxy(10B)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-BJUDXGSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893936 | |
Record name | Boric acid (H310BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.035 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boric acid (H310BO3) | |
CAS RN |
13813-79-1 | |
Record name | Boric acid (H310BO3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boric acid (H310BO3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Boric acid (H310BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [10B]orthoboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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